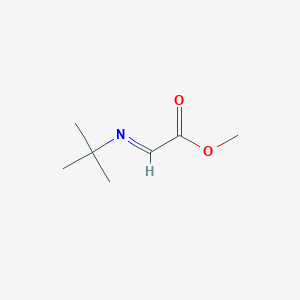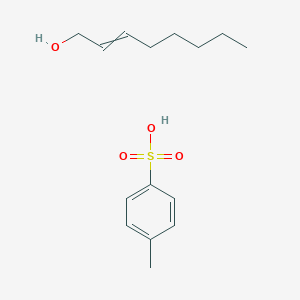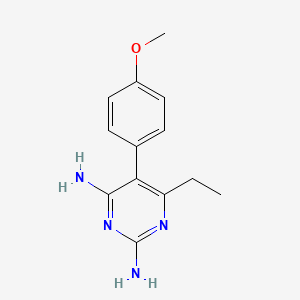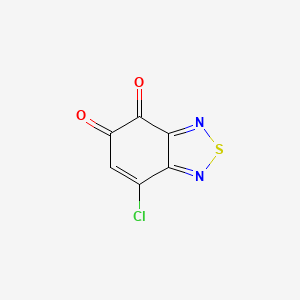
(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is a chemical compound with the following structural formula:
C15H15N2
It consists of a phenylethyl group (C6H5CH2CH2-) and a propenyl group (CH2=CHCH2-) attached to a central propanedinitrile (CH3CH(CN)2) moiety
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-phenylethylamine with acrylonitrile, followed by cyclization to form the propanedinitrile backbone. The reaction proceeds as follows:
-
Formation of Intermediate Imine:
- 1-Phenylethylamine reacts with acrylonitrile to form an imine intermediate.
- This step involves the nucleophilic addition of the amine group to the nitrile group of acrylonitrile.
-
Cyclization to Propanedinitrile:
- The imine intermediate undergoes intramolecular cyclization.
- The resulting compound is “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile.”
Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as a fundamental basis for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or propenyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or metal-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products
The specific products depend on reaction conditions, but potential outcomes include substituted derivatives, amines, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is unique, similar compounds include:
Eigenschaften
CAS-Nummer |
112654-10-1 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(1-phenylethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-3-9-14(10-15,11-16)12(2)13-7-5-4-6-8-13/h3-9,12H,1-2H3 |
InChI-Schlüssel |
KFBLAPYCUPSDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C#N)(C#N)C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)



